Cas no 66192-28-7 (methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate)

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate is a brominated aromatic acrylate ester with applications in organic synthesis and pharmaceutical intermediates. The compound features a conjugated double bond (α,β-unsaturated ester) and a bromo-substituted aromatic ring, making it a versatile building block for cross-coupling reactions, such as Suzuki or Heck couplings, as well as Michael additions. Its structural properties enable precise functionalization for advanced molecular frameworks. The methyl ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. The bromine substituent offers a reactive site for further derivatization, while the 4-methyl group can influence steric and electronic effects in downstream reactions. Suitable for controlled environments due to its reactivity.
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate structure
66192-28-7 structure
Product Name:methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate
CAS No:66192-28-7
MF:C11H11BrO2
MW:255.107842683792
CID:2795408
PubChem ID:11459487
Update Time:2025-05-23

methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate
    • METHYL(2E)-3-(2-BROMO-4-METHYLPHENYL)PROP-2-ENOATE
    • EN300-1453786
    • 66192-28-7
    • Inchi: 1S/C11H11BrO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-7H,1-2H3/b6-5+
    • InChI Key: QENKZUWPSOHMBN-AATRIKPKSA-N
    • SMILES: BrC1C=C(C)C=CC=1/C=C/C(=O)OC

Computed Properties

  • Exact Mass: 253.99424Da
  • Monoisotopic Mass: 253.99424Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

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methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate Related Literature

Additional information on methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate: A Comprehensive Overview

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate, identified by the CAS Registry Number 66192-28-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug design, polymer synthesis, and as a precursor in various chemical transformations. The molecule's structure features a bromine atom at the ortho position of a methyl-substituted phenyl ring, which imparts distinctive electronic and steric properties. This makes it a valuable component in the synthesis of bioactive compounds and advanced materials.

The synthesis of methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate typically involves multi-step processes, often starting from bromobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the phenyl moiety with high precision. These methods not only enhance the compound's purity but also open avenues for large-scale production, making it more accessible for industrial applications.

In terms of physical properties, methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate facilitates its use in solution-phase reactions. The compound's UV-vis spectrum reveals strong absorption bands in the range of 270–300 nm, which is attributed to the conjugated enoate system. This property is particularly useful in photopolymerization processes, where it serves as a photosensitive monomer for generating cross-linked polymers with tailored mechanical and optical properties.

Recent studies have highlighted the role of methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate in drug discovery. Its brominated phenyl group acts as a bioisostere, enabling the modulation of pharmacokinetic profiles in lead compounds. For example, researchers have incorporated this moiety into antiviral agents targeting RNA-dependent RNA polymerase enzymes, demonstrating enhanced potency and reduced toxicity compared to traditional analogs. Additionally, its enoate functionality allows for further functionalization through Michael addition reactions, providing a versatile platform for drug design.

In the realm of materials science, methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate has been employed as a building block for polymeric materials with advanced functionalities. By incorporating this compound into polymer networks via radical or photo-induced polymerization, scientists have developed materials with improved thermal stability and mechanical resilience. These materials find applications in high-performance adhesives, coatings, and electronic devices where durability under harsh conditions is paramount.

The environmental impact of synthesizing and utilizing methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enlate has also come under scrutiny. Recent eco-friendly approaches focus on minimizing waste generation and utilizing renewable feedstocks. For instance, researchers have developed biocatalytic routes using enzymes such as lipases to facilitate key steps in its synthesis. These methods not only reduce reliance on hazardous chemicals but also align with global sustainability goals.

In conclusion, methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enolate, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research and industrial applications. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more significant role in developing innovative solutions across diverse sectors.

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